2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine

Lipophilicity Drug-likeness Medicinal chemistry

This scaffold combines a 2-oxan-4-ylmethoxy group with a 4-pyrrolidine-1-carbonyl moiety on a pyridine core, offering stereoelectronic control and a tPSA of ~62 Ų for CNS penetration. The oxane substitution is predicted to extend microsomal half-life by up to 3-fold versus linear alkoxy analogs, reducing lead-optimization cycles. Its MW (290.36 Da) adheres to Rule of Three fragment guidelines, and the two-step synthesis (Williamson etherification + amide coupling) avoids palladium catalysts, enabling cost-efficient parallel library generation. Ideal for SAR against DYRK1A, GlyT-1, and other CNS kinases.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 2034449-70-0
Cat. No. B2833888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine
CAS2034449-70-0
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3
InChIInChI=1S/C16H22N2O3/c19-16(18-7-1-2-8-18)14-3-6-17-15(11-14)21-12-13-4-9-20-10-5-13/h3,6,11,13H,1-2,4-5,7-10,12H2
InChIKeyAGBYBYLLQWCLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine (CAS 2034449-70-0): Structural Identity and Core Physicochemical Profile for Procurement Decisions


2-[(Oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine (CAS 2034449-70-0) is a synthetic heterocyclic small molecule (molecular formula C₁₆H₂₂N₂O₃, molecular weight 290.36 g/mol) that features a pyridine core substituted at the 2-position with an oxan-4-ylmethoxy group and at the 4-position with a pyrrolidine-1-carbonyl moiety [1]. It belongs to a broader class of pyrrolidine-amide-functionalized pyridines that have been explored in medicinal chemistry as kinase inhibitors, epigenetic probe candidates, and PROTAC building blocks. Its substitution pattern differentiates it from simpler pyridine-pyrrolidine amides such as 2-chloro-4-(pyrrolidine-1-carbonyl)pyridine or 5-[3-(oxan-4-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile, making it a valuable candidate for structure–activity relationship (SAR) studies and fragment-based drug discovery programs [2].

Why 2-[(Oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine Cannot Be Directly Substituted with Other In-Class Pyrrolidine-Pyridine Analogs


Compounds bearing a pyrrolidine-1-carbonyl group on a pyridine scaffold are not functionally interchangeable. The position of the pyrrolidine amide on the pyridine ring (i.e., 2- vs. 3- vs. 4-substitution) profoundly alters the compound's conformational preferences, hydrogen-bonding geometry, and target-binding profile [1]. For example, 4-(pyrrolidine-1-carbonyl)pyridines without a 2-alkoxy substituent lack the stereoelectronic influence of the oxan-4-ylmethoxy group, which can engage in stereoselective contacts and improve metabolic stability [2]. Similarly, analogs where the oxan-4-yl group is directly attached to the pyrrolidine ring (e.g., 5-[3-(oxan-4-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile) exhibit distinct topological polar surface area (tPSA) values and calculated logP profiles that predict different permeability and solubility behavior . These quantifiable differences mean that substituting the target compound with a structurally related analog without rigorous experimental validation would risk losing target potency, altering pharmacokinetics, or compromising synthetic tractability in multi-step medicinal chemistry campaigns.

Quantitative Evidence Guide: Head-to-Head Comparisons for 2-[(Oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine (CAS 2034449-70-0)


Enhanced Calculated Lipophilicity and Hydrogen-Bond Acceptor Count Relative to 2-Chloro-4-(pyrrolidine-1-carbonyl)pyridine

The target compound exhibits a calculated octanol-water partition coefficient (clogP) of approximately 1.8, compared to approximately 1.2 for 2-chloro-4-(pyrrolidine-1-carbonyl)pyridine, a commonly available analog . The increase in clogP arises from the replacement of the chlorine atom at the 2-position with the oxan-4-ylmethoxy group. Additionally, the target compound possesses 5 hydrogen-bond acceptors (two from the carbonyl oxygen, one from the pyridine nitrogen, and two from the oxane and methoxy oxygens) versus only 3 for the 2-chloro analog, potentially enabling more specific polar target interactions .

Lipophilicity Drug-likeness Medicinal chemistry

Topological Polar Surface Area (tPSA) Differentiation Enables Tunable CNS Permeability Profiles Compared to 5-[3-(Oxan-4-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile

The target compound 2-[(oxan-2-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine has a calculated tPSA of approximately 62 Ų, which is markedly lower than the 95 Ų calculated for 5-[3-(oxan-4-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile (CAS 2223900-30-7) . The lower tPSA of the target compound is attributable to the absence of the nitrile group and the different connectivity pattern, placing it well within the empirical threshold of < 90 Ų commonly associated with favorable blood-brain barrier penetration, whereas the comparator exceeds this threshold .

CNS drug discovery Permeability tPSA

Rotatable Bond Count and Conformational Flexibility Differentiate Target Compound from 4-(Pyrrolidine-1-carbonyl)pyridine Core Scaffolds

The oxan-4-ylmethoxy substituent introduces two additional rotatable bonds (total of 5 rotatable bonds) compared to a simple 4-(pyrrolidine-1-carbonyl)pyridine core (3 rotatable bonds) [1]. This increased flexibility allows the compound to sample a broader conformational space in solution, which can be beneficial for induced-fit binding mechanisms, but it also introduces an entropic penalty upon binding. The specific gauche preference of the oxane ring further biases the accessible conformer ensemble in a manner not achievable with flexible alkyl ethers such as methoxy or ethoxy substituents, providing a tunable conformational handle for SAR exploration that is absent in simpler 2-alkoxy-4-(pyrrolidine-1-carbonyl)pyridine analogs [1].

Conformational analysis Molecular recognition Fragment-based drug design

Metabolic Stability Advantage of the Oxan-4-ylmethoxy Group Over Linear Alkoxy Substituents Based on In Vitro Microsomal Stability Data of Structurally Related Compounds

In a series of tetrahydropyran-containing pyrrolidine derivatives disclosed in US Patent 8,524,909 B2, compounds featuring an oxan-4-ylmethoxy substituent on a pyridine ring exhibited improved in vitro metabolic stability in human liver microsomes when compared to their linear methoxy or ethoxy analogs, with half-life (t₁/₂) enhancements of up to 3-fold [1]. Although the specific t₁/₂ value for 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine has not been independently reported, the class-level inference is that the steric bulk and reduced metabolic liability of the cyclic ether substituent confer a measurable stability advantage over linear 2-alkoxy-4-(pyrrolidine-1-carbonyl)pyridine analogs [1]. The cyclic ether is less prone to oxidative O-dealkylation by CYP450 enzymes, a primary clearance pathway for alkyl ethers, thereby prolonging the compound's half-life in hepatic microsomal assays [2].

Metabolic stability Cytochrome P450 Lead optimization

Synthetic Tractability: C–O and Amide Bond Formation Enables Modular Diversification Compared to All-Carbon-Linked Analogs

The target compound's modular architecture—featuring an ether linkage between the oxane and pyridine rings and an amide bond between the pyridine and pyrrolidine—allows sequential functionalization via robust and high-yielding transformations (Williamson ether synthesis for the 2-position, followed by amide coupling at the 4-position) [1]. In contrast, analogs such as 4-(tetrahydropyran-4-yl)-pyridine (Sigma-Aldrich S546267 ) require metal-catalyzed cross-coupling reactions for C–C bond formation, which typically have narrower substrate scopes and lower functional-group tolerance. The two-step, protecting-group-minimal synthesis of the target compound is compatible with parallel synthesis platforms (e.g., SynPhase lanterns), making it a more attractive scaffold for rapid library generation in hit-to-lead campaigns compared to all-carbon-linked analogs [1].

Synthetic chemistry Parallel synthesis Library production

Recommended Research and Industrial Application Scenarios for 2-[(Oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine (CAS 2034449-70-0)


CNS Penetrant Kinase Inhibitor Lead Generation

The compound's favorable tPSA of approximately 62 Ų (below the CNS threshold of 90 Ų) and moderate clogP of ≈1.8 position it as a preferred starting scaffold for designing brain-penetrant kinase inhibitors, particularly for targets such as DYRK1A or GlyT-1 where related tetrahydropyran-containing pyrrolidine derivatives have demonstrated activity [1]. Compared to analogs with higher tPSA values (e.g., nitrile-substituted variants), this compound is more likely to achieve adequate brain exposure without extensive property optimization, accelerating early-stage CNS drug discovery programs.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight (290.36 Da) adheres to the 'Rule of Three' guidelines for fragment libraries (MW < 300), while its 5 rotatable bonds and oxane-imposed conformational bias provide a unique balance of flexibility and pre-organization [1]. This makes it an ideal fragment for screening against protein targets that undergo conformational changes upon ligand binding. Its ether and amide functional groups offer multiple vectors for fragment growing or merging strategies, as evidenced by the scaffold's inclusion in patents describing GlyT-1 and kinase inhibitor programs [2].

Metabolic Stability Optimization in Lead Series

For programs where linear 2-alkoxy-4-(pyrrolidine-1-carbonyl)pyridine leads have shown promising target engagement but poor microsomal stability (t₁/₂ typically < 30 min in human liver microsomes), replacing the linear alkoxy group with the oxan-4-ylmethoxy substituent is predicted to extend half-life by up to 3-fold based on class-level patent data [1]. This substitution can be implemented early in the lead optimization cascade to reduce the number of iterative design-make-test cycles required to achieve acceptable PK profiles, thereby shortening project timelines and reducing resource expenditure [3].

Parallel Synthesis and Library Production

The compound's two-step synthetic route—Williamson etherification followed by amide coupling—is amenable to parallel synthesis on SynPhase lanterns or in 96-well format, enabling rapid generation of focused libraries for SAR exploration [1]. The avoidance of palladium-catalyzed cross-coupling steps reduces catalyst costs, simplifies purification (no metal scavenging required), and increases functional-group tolerance, making the compound a cost-efficient scaffold for academic and industrial medicinal chemistry groups building pyrrolidine-pyridine libraries [2].

Quote Request

Request a Quote for 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.